![molecular formula C23H27N3O3 B2754161 (S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate CAS No. 936024-96-3](/img/structure/B2754161.png)
(S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate
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Description
(S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications
Corrosion Protection and Surface Studies
Research by Faydy et al. (2019) introduced organic compounds based on hydroxyquinoline, which share structural similarities with the queried compound, for corrosion inhibition of carbon steel in hydrochloric acid solutions. These compounds demonstrated mixed-type inhibition efficiency and adhered to carbon steel surfaces via Langmuir adsorption isotherm. The study highlighted the utility of such compounds in protective coatings and corrosion inhibitors (Faydy et al., 2019).
Optical and Photophysical Applications
Gudeika et al. (2017) synthesized carbazolyl-substituted quinazolinones, indicating the potential of quinazolinone derivatives in the creation of high-triplet-energy materials for OLEDs. Their study explored the optical, thermal, and electrochemical properties, demonstrating the compounds' suitability for blue and green phosphorescent OLEDs (Gudeika et al., 2017).
Synthetic Applications
A study by Beveridge et al. (2020) on di-tert-butyl ethynylimidodicarbonate showcased a method for installing ethyleneamine groups into molecules, indicative of the versatile synthetic applications of tert-butyl carbamate derivatives. This method aids in the synthesis of complex organic molecules, including alkaloids, demonstrating the utility of such compounds in synthetic organic chemistry (Beveridge et al., 2020).
Chemoselective Transformations
Sakaitani and Ohfune (1990) introduced the N-tert-butyldimethylsilyloxycarbonyl group, derived from amino protecting groups like N-tert-butoxycarbonyl (Boc), for chemoselective transformations. This study exemplifies the importance of carbamate derivatives in facilitating selective synthetic transformations, crucial for the development of novel pharmaceuticals and materials (Sakaitani & Ohfune, 1990).
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14-10-7-8-13-18(14)26-20(16(3)24-22(28)29-23(4,5)6)25-17-12-9-11-15(2)19(17)21(26)27/h7-13,16H,1-6H3,(H,24,28)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSYCDCZYMKHPX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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